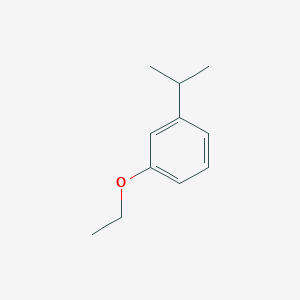
3-Isopropylphenetole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylphenetole, also known as 3-IPP, is an organic compound that belongs to the family of phenols. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This chemical compound is used in various applications, including fragrance and flavoring agents, as well as in scientific research. In
Mechanism Of Action
The mechanism of action of 3-Isopropylphenetole is not fully understood. However, it is believed to act as an antioxidant and a radical scavenger. It has also been shown to have anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
3-Isopropylphenetole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce the production of inflammatory cytokines. It has also been shown to protect against oxidative stress and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Isopropylphenetole in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized. However, one of the limitations of using 3-Isopropylphenetole is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-Isopropylphenetole. One of the areas of interest is the development of new drugs based on its anti-cancer and anti-inflammatory properties. Another area of interest is the study of its potential as a neuroprotective agent. Additionally, the use of 3-Isopropylphenetole in the analysis of complex mixtures is an area that requires further investigation.
Conclusion:
In conclusion, 3-Isopropylphenetole is a versatile compound that has various applications in fragrance and flavoring agents, as well as in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 3-Isopropylphenetole that hold promise for the development of new drugs and the analysis of complex mixtures.
Synthesis Methods
The synthesis of 3-Isopropylphenetole involves the reaction between isopropyl phenol and methyl iodide in the presence of a base. The reaction takes place under mild conditions, and the yield of the product is relatively high. This method is widely used in the production of 3-Isopropylphenetole for various applications.
Scientific Research Applications
3-Isopropylphenetole has been extensively studied for its various scientific research applications. It has been used as a model compound in the study of the mechanism of action of phenolic compounds. It has also been used in the development of new drugs and as a reference compound in the analysis of complex mixtures.
properties
CAS RN |
124267-89-6 |
|---|---|
Product Name |
3-Isopropylphenetole |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
VQVKEKFXSQEVLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)C |
synonyms |
Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



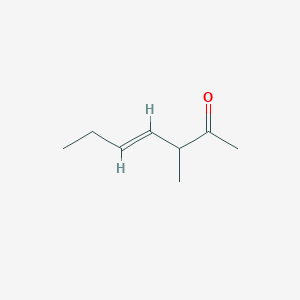
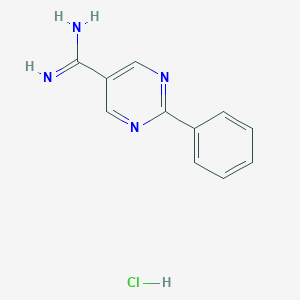
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
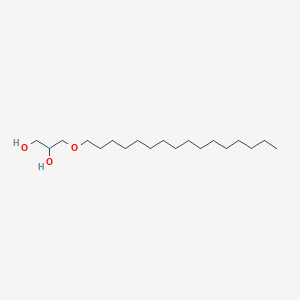
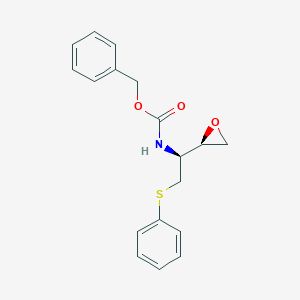
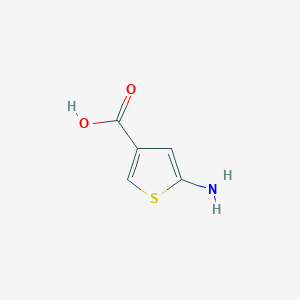
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
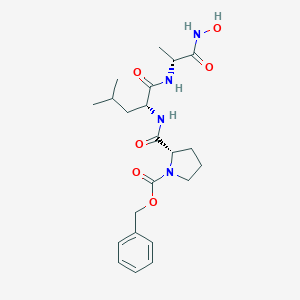
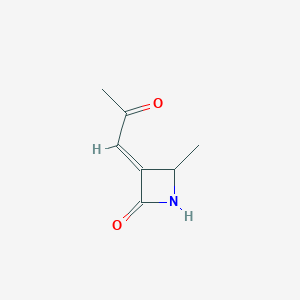
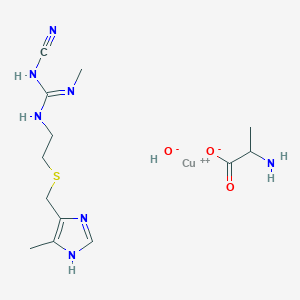
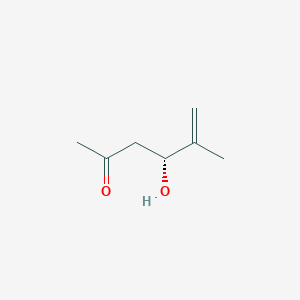
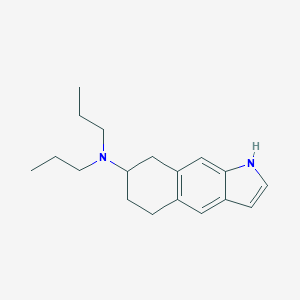
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)